

Dihydrouracil-d4 CAS number and molecular weight

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An In-Depth Technical Guide to Dihydrouracil-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouracil-d4 is the deuterated form of dihydrouracil, a critical intermediate in the catabolism of uracil. Its primary application in research and clinical settings is as an internal standard for the quantitative analysis of uracil and dihydrouracil by mass spectrometry. This is particularly important for the assessment of dihydropyrimidine dehydrogenase (DPD) enzyme activity, a key factor in the metabolism of fluoropyrimidine-based chemotherapies. This guide provides comprehensive technical information on **Dihydrouracil-d4**, including its chemical properties, the metabolic pathway it traces, and detailed experimental protocols for its use.

Core Chemical and Physical Data

The fundamental properties of **Dihydrouracil-d4** are essential for its accurate use in experimental settings.



Property	Value	Citations
CAS Number	334473-41-5	[1][2]
Molecular Weight	118.13 g/mol	[1][2]
Chemical Formula	C4H2D4N2O2	[2]
Synonyms	5,6-Dihydrouracil-d4	[2]
Appearance	White to off-white solid	[2]

Metabolic Pathway of Uracil Catabolism

Dihydrouracil is a key metabolite in the reductive degradation of uracil. This pathway is crucial for pyrimidine homeostasis and the metabolism of fluoropyrimidine drugs. The enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting step in this process.[3] Deficiency in DPD can lead to severe toxicity in patients treated with drugs like 5-fluorouracil (5-FU).[4]

The catabolic pathway proceeds as follows:

- Uracil is reduced to 5,6-Dihydrouracil by dihydropyrimidine dehydrogenase (DPD).[3][5]
- 5,6-Dihydrouracil is hydrolyzed to N-Carbamyl-β-alanine by the enzyme dihydropyrimidinase.
 [5]
- N-Carbamyl-β-alanine is then converted to β-alanine, ammonia, and carbon dioxide by β-ureidopropionase.[3][5]



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Uracil Catabolism Pathway

Experimental Protocols: Phenotyping DPD Deficiency



The quantification of endogenous uracil (U) and dihydrouracil (UH2) in plasma is a method for phenotyping DPD activity.[6] A high U concentration or an altered UH2/U ratio can indicate DPD deficiency, flagging patients at risk for severe fluoropyrimidine-induced toxicity.[1][7] **Dihydrouracil-d4** is used as an internal standard in these assays to ensure accuracy.

Objective

To develop and validate a sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of uracil and dihydrouracil in human plasma.[6]

Materials and Reagents

- · Analytes: Uracil, Dihydrouracil
- Internal Standards: Dihydrouracil-d4 (for UH2), stable isotope-labeled Uracil (e.g., Uracil-d2) (for U)[6][8]
- Solvents: Acetonitrile, Methanol, Water (ULC/MS grade)
- Additives: Formic acid
- Equipment: UPLC system coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source, analytical column (e.g., Acquity UPLC HSS T3), programmable liquid handler.[6][7]

Sample Preparation (Protein Precipitation)

- Thaw human plasma samples at room temperature.
- To a 300 μL aliquot of plasma, add the internal standard solution containing Dihydrouracild4 and Uracil-d2.[6]
- Add 900 μL of a chilled precipitation solvent, such as a 50:50 (v/v) mixture of methanol and acetonitrile, while vortexing to precipitate plasma proteins.[6]
- Vortex the mixture thoroughly.



- Centrifuge the samples at high speed (e.g., 6000 rpm for 5 minutes) to pellet the precipitated proteins.[9]
- Transfer the supernatant to a clean tube for analysis.

UPLC-MS/MS Analysis

- · Chromatographic Separation:
 - Inject the prepared sample onto the UPLC system.
 - Employ a gradient elution on a suitable column (e.g., C18) to separate uracil and dihydrouracil. A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile (B).[6]
 - The total run time is typically short, around 5 minutes.
- · Mass Spectrometry Detection:
 - Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - Set the ionization source to positive mode for dihydrouracil and its d4-labeled internal standard, and negative mode for uracil and its deuterated standard.[6]
 - Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

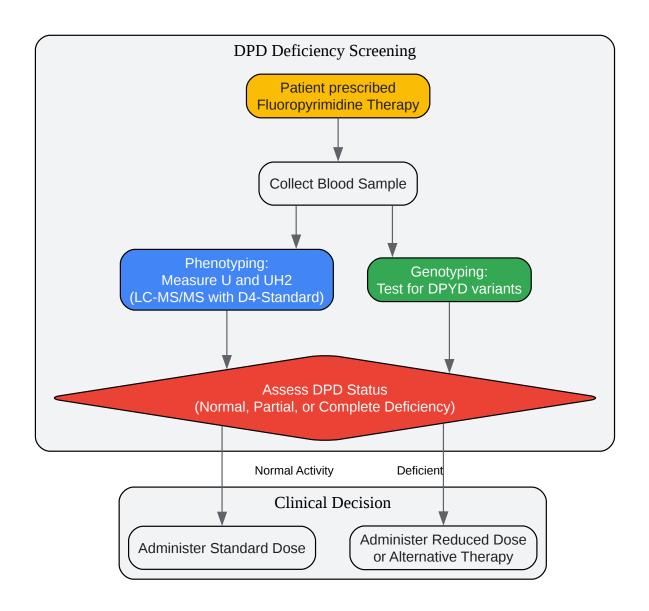
Data Analysis and Quantification

- Construct calibration curves by plotting the peak area ratio of the analyte to its corresponding internal standard against the analyte concentration.
- The concentration of uracil and dihydrouracil in the plasma samples is then determined from these calibration curves. The limits of quantification are typically in the range of 1-100 ng/mL for uracil and 10-1000 ng/mL for dihydrouracil.[6]

Logical Workflow for DPD Deficiency Screening



The process of screening patients for DPD deficiency before administering fluoropyrimidinebased chemotherapy involves several key steps, from patient identification to dose adjustment.



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DPD Deficiency Screening Workflow

Conclusion



Dihydrouracil-d4 is an indispensable tool for the accurate quantification of dihydrouracil in biological matrices. Its use as an internal standard in LC-MS/MS assays enables reliable phenotyping of DPD enzyme activity. This is of paramount importance in clinical oncology for personalizing fluoropyrimidine chemotherapy, thereby minimizing the risk of severe, lifethreatening toxicities in patients with DPD deficiency. The protocols and pathways detailed in this guide provide a framework for researchers and clinicians working in this critical area of drug metabolism and patient safety.

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